molecular formula C21H17N5OS B12031750 4-({(E)-[3-(Benzyloxy)phenyl]methylidene}amino)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol

4-({(E)-[3-(Benzyloxy)phenyl]methylidene}amino)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12031750
M. Wt: 387.5 g/mol
InChI Key: WLEAPQJVLQDRSH-YDZHTSKRSA-N
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Description

4-({(E)-[3-(Benzyloxy)phenyl]methylidene}amino)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound with the molecular formula C21H17N5OS. It is known for its unique structure, which includes a triazole ring, a pyridine ring, and a benzyloxyphenyl group.

Preparation Methods

The synthesis of 4-({(E)-[3-(Benzyloxy)phenyl]methylidene}amino)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common synthetic route includes the condensation of 3-(benzyloxy)benzaldehyde with 4-amino-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol under specific reaction conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, as well as the use of scalable processes to meet commercial demands .

Chemical Reactions Analysis

4-({(E)-[3-(Benzyloxy)phenyl]methylidene}amino)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, and can include various derivatives with modified functional groups .

Scientific Research Applications

4-({(E)-[3-(Benzyloxy)phenyl]methylidene}amino)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-({(E)-[3-(Benzyloxy)phenyl]methylidene}amino)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

4-({(E)-[3-(Benzyloxy)phenyl]methylidene}amino)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C21H17N5OS

Molecular Weight

387.5 g/mol

IUPAC Name

4-[(E)-(3-phenylmethoxyphenyl)methylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C21H17N5OS/c28-21-25-24-20(18-9-5-11-22-14-18)26(21)23-13-17-8-4-10-19(12-17)27-15-16-6-2-1-3-7-16/h1-14H,15H2,(H,25,28)/b23-13+

InChI Key

WLEAPQJVLQDRSH-YDZHTSKRSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/N3C(=NNC3=S)C4=CN=CC=C4

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NN3C(=NNC3=S)C4=CN=CC=C4

Origin of Product

United States

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